molecular formula C16H12N4OS B1227935 2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B1227935
M. Wt: 308.4 g/mol
InChI Key: LCVNTDGCWYGYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of quinazolines.

Scientific Research Applications

  • Anticancer Activity : A study by Joseph et al. (2010) focused on synthesizing various thiadiazol substituted quinazolin-4-(3H)-ones and evaluating their in vitro and in vivo anticancer activities. The study found that some compounds demonstrated significant anticancer activity, particularly against human cervical cancer cells (Joseph et al., 2010).

  • Antimicrobial and Anti-inflammatory Activities : Research by Shailaja et al. (2013) synthesized novel thiadiazolo quinazolin-5-one compounds and screened them for antimicrobial, anti-inflammatory, and analgesic activities. They reported positive results in these areas (Shailaja et al., 2013).

  • Analgesic Activity : A study by Kakoty et al. (2019) synthesized a series of thiadiazolo quinazolin-5-one compounds and tested them for analgesic activities. The results indicated that the compounds exhibited varying degrees of analgesic activities (Kakoty et al., 2019).

  • Synthesis and Characterization : Párkányi and Schmidt (2000) focused on synthesizing new 2-methyl-4(3H)-quinazolinones with potential biological activity. Their study contributed to the understanding of the synthesis and characterization of these compounds (Párkányi & Schmidt, 2000).

  • Anti-Inflammatory Agents : Thorat et al. (2021) synthesized 2, 7-disubstituted thiadiazolo quinazolin-5(4H)-ones and evaluated them for anti-inflammatory activities. The compounds showed promising results in both in vitro and in vivo tests (Thorat et al., 2021).

  • Antituberculosis Activity : A study by Duca et al. (2019) synthesized tryptanthrin analogues and evaluated them for their activity against Mycobacterium tuberculosis. The compounds demonstrated significant inhibition of mycobacterial growth (Duca et al., 2019).

  • Alpha1-Adrenoceptor Antagonists : Research by Chern et al. (1998) involved the synthesis and evaluation of various quinazolinone derivatives as potential alpha1-adrenoceptor antagonists, showing high affinity for this receptor (Chern et al., 1998).

properties

Product Name

2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C16H12N4OS/c1-10-5-4-6-11(9-10)17-15-19-20-14(21)12-7-2-3-8-13(12)18-16(20)22-15/h2-9H,1H3,(H,17,19)

InChI Key

LCVNTDGCWYGYIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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